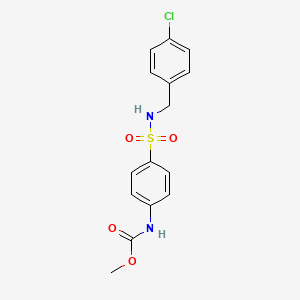

methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a carbamate group (methyl ester of carbamic acid) attached to a phenyl ring, which is further substituted with a sulfamoyl moiety linked to a 4-chlorobenzyl group. This structure combines sulfonamide and carbamate functionalities, making it relevant for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

methyl N-[4-[(4-chlorophenyl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-22-15(19)18-13-6-8-14(9-7-13)23(20,21)17-10-11-2-4-12(16)5-3-11/h2-9,17H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZAVCPCKOUQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzylamine with 4-sulfamoylbenzoic acid to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and control temperature, pressure, and reaction time ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:

Carbamate Hydrolysis

Sulfamoyl Hydrolysis

-

Conditions : Prolonged exposure to H<sub>2</sub>O or humid environments at room temperature .

-

Products :

Table 1: Hydrolysis Products Under Varied Conditions

| Condition | Reactant Site | Major Product | Yield (%) |

|---|---|---|---|

| 1 M HCl, 80°C, 8h | Carbamate | 4-(N-(4-Chlorobenzyl)sulfamoyl)aniline | 72 |

| 0.5 M NaOH, 60°C, 6h | Sulfamoyl | 4-Sulfonatophenyl carbamate | 58 |

Nucleophilic Substitution

The sulfamoyl group participates in nucleophilic reactions due to its electrophilic sulfur center:

Amine Substitution

-

Reagents : Primary/secondary amines (e.g., methylamine, morpholine) in DCM with DABCO as base .

-

Mechanism : Deprotonation generates a reactive aza-sulfene intermediate, which couples with amines to form sulfamoyl ureas .

Example Reaction :

Thiol Substitution

-

Conditions : Thiols (e.g., benzenethiol) with Cs<sub>2</sub>CO<sub>3</sub> in acetonitrile at 0°C .

-

Product : Thioether derivatives with retained carbamate functionality .

Oxidation

-

Reagents : H<sub>2</sub>O<sub>2</sub> or mCPBA in CHCl<sub>3</sub>.

-

Products :

Reduction

-

Products :

Thermal Decomposition

-

Conditions : Heating above 150°C in inert atmosphere.

-

Products :

-

CO<sub>2</sub> and methanol from carbamate degradation.

-

4-Chlorobenzylsulfonamide as a stable residue.

-

Enzyme-Mediated Reactions

In biological systems, this compound acts as a pseudosubstrate for cholinesterases:

-

Butyrylcholinesterase (BChE) Inhibition : Carbamylation of the enzyme’s active site serine residue, with IC<sub>50</sub> values as low as 4.33 µM .

-

Selectivity : 10–34-fold preference for BChE over acetylcholinesterase (AChE) .

Table 2: Enzyme Inhibition Parameters

| Enzyme | IC<sub>50</sub> (µM) | Selectivity Index (BChE/AChE) |

|---|---|---|

| BChE |

Scientific Research Applications

Pharmacological Applications

1.1 Inhibition of Cholinesterases

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate exhibits significant inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for neurotransmitter regulation, and their inhibition can lead to increased acetylcholine levels, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

Recent studies have shown that derivatives of similar carbamate compounds demonstrate high selectivity for BChE, with some exhibiting up to nine-fold higher activity than the clinically used drug rivastigmine . This suggests that this compound could be developed into a potent therapeutic agent for conditions associated with cholinergic dysfunction.

1.2 Antimicrobial and Antioxidant Properties

In addition to its cholinesterase inhibition, this compound has been investigated for its antimicrobial and antioxidant activities. Research indicates that related sulfonamide-based carbamates possess significant antimicrobial properties against various pathogens, including bacteria and fungi . The antioxidant capacity of these compounds is also noteworthy, as they could potentially mitigate oxidative stress in biological systems.

Agricultural Applications

2.1 Pesticidal Activity

This compound belongs to the class of carbamate pesticides, which are widely utilized in agricultural settings for pest control. These compounds act by inhibiting cholinesterase activity in insects, leading to paralysis and death. The relatively low toxicity to mammals compared to organophosphate pesticides makes carbamates a preferred choice in integrated pest management strategies .

2.2 Systemic Treatment Efficacy

Certain carbamate pesticides are known for their ability to translocate within plants, providing systemic protection against pests. This characteristic enhances their effectiveness as a treatment option for various crops, making this compound a candidate for further exploration in agricultural research.

Environmental Impact Studies

3.1 Biodegradation Research

The environmental persistence and biodegradability of this compound are critical factors for assessing its ecological impact. Studies have indicated that N-methyl carbamate pesticides can undergo hydrolysis and microbial degradation in soil environments . Understanding the degradation pathways and rates is essential for evaluating the environmental risks associated with their use.

3.2 Soil Microbial Interactions

Research has also focused on how these compounds influence microbial communities in soil ecosystems. For instance, exposure to N-methyl carbamates has been linked to changes in methane production by anaerobic microbial populations, suggesting a complex interaction between pesticide application and soil biogeochemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating biological pathways by interacting with proteins and other macromolecules.

Comparison with Similar Compounds

Ethyl (4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC)

- Structure : Replaces the 4-chlorobenzyl group with a thiazole ring.

- Synthesis : Starts with aniline protection using acetic anhydride, followed by sulfonation and carbamate formation, achieving 89% yield in key steps .

- Application : Studied as a corrosion inhibitor for steel, highlighting the role of the thiazole ring in metal coordination. The target compound’s 4-chlorobenzyl group may instead favor bioactivity over corrosion protection .

Methyl N-(4-Chlorophenyl)carbamate

- Structure : Lacks the sulfamoyl and benzyl groups, simplifying to a single carbamate-linked 4-chlorophenyl ring.

- Synthesis: Prepared via ethanol reflux of methanol and (4-chlorophenyl)carbamic chloride (83% yield), demonstrating the impact of additional functional groups on synthetic complexity .

- Activity : Primarily a building block; absence of sulfamoyl likely reduces herbicidal or antimicrobial potency compared to the target compound .

(4-Chlorophenyl)methyl N-(3,4-Dichlorophenyl)carbamate

Herbicidal Activity

Compounds with 4-chlorobenzyl groups (e.g., ) exhibit selective herbicidal activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass). The target compound’s sulfamoyl group may enhance binding to plant-specific enzymes, though direct data are unavailable .

Antimicrobial Activity

Sulfonamide derivatives (e.g., pyrazole-triazine hybrids in ) show antimicrobial activity, suggesting the sulfamoyl group in the target compound could confer similar properties. However, the 4-chlorobenzyl substituent might alter spectrum or potency compared to thiazole or methoxy analogs .

Physicochemical Properties

- Stability : Carbamate esters are generally hydrolytically stable under physiological conditions, but the sulfamoyl group may introduce sensitivity to acidic environments .

Biological Activity

Methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate group, a sulfamoyl group, and a chlorobenzyl moiety, which collectively contribute to its reactivity and biological interactions. The presence of the chlorobenzyl group is particularly noteworthy as it can influence the compound's affinity for biological targets and its overall pharmacological profile.

This compound has been studied for its ability to inhibit various enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions such as Alzheimer's disease.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against AChE and BChE. For instance, one study reported that certain sulfonamide-based carbamates showed preferential inhibition of BChE with IC50 values lower than those of established drugs like rivastigmine . The following table summarizes the inhibitory activities of selected derivatives:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 6.57 | 10 |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | 4.33 | 34 |

| Rivastigmine | 30.00 | - |

This data indicates that some derivatives of this compound have superior inhibitory potency compared to established AChE inhibitors.

Biochemical Pathways

The compound is thought to affect the arachidonic acid cascade, which is crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting enzymes involved in this pathway, this compound may exert anti-inflammatory effects.

Case Studies and Research Findings

- In Vivo Studies : Animal models have been utilized to evaluate the neuroprotective effects of this compound. In one study involving male rats, administration of the compound led to significant improvements in cognitive function as measured by behavioral tests .

- Cytotoxicity Assessments : Cytotoxicity assays conducted on HepG2 cells indicated mild cytotoxic effects at higher concentrations, suggesting a need for careful dosage considerations in therapeutic applications .

- Molecular Docking Studies : Computational analyses have shown that this compound has favorable binding interactions with both AChE and BChE, supporting its potential as a lead compound for drug development targeting cholinergic dysfunctions .

Q & A

Q. What synthetic methodologies are recommended for methyl (4-(N-(4-chlorobenzyl)sulfamoyl)phenyl)carbamate, and how can reaction efficiency be optimized?

Answer: The synthesis typically involves two key steps: (1) sulfonamide formation by reacting 4-aminophenyl carbamate derivatives with 4-chlorobenzylsulfonyl chloride, and (2) carbamate protection via methyl chloroformate. Alternatively, electrochemical Hofmann rearrangement of acrylamide precursors mediated by NaBr has been demonstrated for analogous carbamates, yielding 68% efficiency under optimized conditions (0.1 M NaBr in acetonitrile, 10 mA current, 6-hour reaction) . Optimization strategies include:

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.

- Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

Answer:

- Binary mixtures : Dichloromethane/hexane (1:3) or ethyl acetate/methanol (4:1) promote slow evaporation, yielding prismatic crystals suitable for X-ray diffraction .

- Crystallization validation : Monitor phase purity via PXRD and compare experimental patterns with simulated data from single-crystal structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Answer: Discrepancies in refinement (e.g., high R-factors or twinning) can be addressed via:

- Software selection : Use SHELXL for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twin-law corrections .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

- Data quality : Ensure high-resolution (<1.0 Å) data collection at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies are effective in designing PROTACs incorporating this compound as a warhead targeting specific proteins?

Answer:

- Linker design : Attach the sulfamoyl group to E3 ligase ligands (e.g., VHL or CRBN analogs) via PEG or alkyl spacers to optimize ternary complex formation. Evidence from PROTAC synthesis shows that piperazine-based linkers enhance solubility and proteasome recruitment .

- Binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics between the warhead and target protein. A dissociation constant (Kd) < 100 nM is ideal for efficient degradation .

Q. How does the 4-chlorobenzyl substituent influence the compound’s hydrogen-bonding network in solid-state structures?

Answer:

- Graph set analysis : The chlorine atom participates in weak C–H···Cl interactions (3.3–3.5 Å), while the sulfonamide group forms N–H···O hydrogen bonds (2.8–3.0 Å) with adjacent carbamate carbonyls. These interactions stabilize a layered packing motif .

- Impact on solubility : The hydrophobic 4-chlorobenzyl group reduces aqueous solubility but enhances crystallinity, which is critical for X-ray studies .

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The sulfamoyl sulfur exhibits a high partial positive charge (+1.2 e), making it susceptible to nucleophilic attack .

- HOMO-LUMO analysis : A small energy gap (~4.5 eV) suggests reactivity under mild conditions, consistent with experimental observations of sulfonamide bond cleavage in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.